molecular formula C6H9N3 B1199461 1,2,4-Triaminobenzene CAS No. 615-71-4

1,2,4-Triaminobenzene

Cat. No. B1199461
CAS RN: 615-71-4
M. Wt: 123.16 g/mol
InChI Key: JSYBAZQQYCNZJE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,2,4-Triaminobenzene involves several chemical reactions, including the reduction of nitro compounds. For instance, a triamine monomer can be synthesized through the reduction of 2-nitro-1,4-m-phenylenediamine. This process involves combining 1,2,4-triaminobenzene with m-phenylenediamine (MPD) in various ratios to prepare new polyamide-thin film composite (PA-TFC) membranes, demonstrating the compound's versatility in materials science (Kazemi, Jahanshahi, & Peyravi, 2020).

Molecular Structure Analysis

1,2,4-Triaminobenzene's molecular structure has been studied through spectroscopic methods, revealing insights into its protonation and electronic properties. Spectroscopic studies, including IR, UV, and NMR, have focused on the structure of the single protonation product of 1,2,4-Triaminobenzene, suggesting that protonation mainly occurs on the ring carbon atom, producing the triaminobenzenium ion (Yamaoka, Hosoya, & Nagakura, 1968).

Chemical Reactions and Properties

1,2,4-Triaminobenzene undergoes various chemical reactions, including its interaction with superoxide radical and hydrogen peroxide during its autoxidation. This process generates 'active oxygen' species, suggesting a role in the toxic changes induced by the compound. Additionally, its reaction with trinitrothiophenes leads to the formation of all-conjugated compounds, demonstrating its applicability in creating materials for solar energy conversion or optoelectronic devices (Munday, 1986; Boga et al., 2016).

Physical Properties Analysis

The physical properties of 1,2,4-Triaminobenzene, such as its hydrophilicity and surface morphology, can be altered through chemical modifications. For example, the surface of membranes becomes more hydrophilic, thinner, and smoother as the concentration of 1,2,4-Triaminobenzene in aqueous solution increases, indicating its potential for enhancing the performance of thin-film composite membranes (Kazemi, Jahanshahi, & Peyravi, 2020).

Chemical Properties Analysis

The chemical properties of 1,2,4-Triaminobenzene, such as its ability to oxidize glutathione and reduced pyridine nucleotides, play a significant role in its myotoxic and mutagenic effects. The compound's interaction with these cellular components through a cyclic reaction that generates both superoxide radical and hydrogen peroxide underscores its potential impact on cellular defences against oxidative damage (Munday, 1987).

Safety And Hazards

1,2,4-Triaminobenzene is toxic if swallowed. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

1,2,4-Triaminobenzene has been explored as an organic molecular fluorescent probe for sensitive and selective detection of intracellular pH changes . It shows great potential for biological sensing applications .

properties

IUPAC Name

benzene-1,2,4-triamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c7-4-1-2-5(8)6(9)3-4/h1-3H,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSYBAZQQYCNZJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

615-47-4 (di-hydrochloride)
Record name 1,2,4-Triaminobenzene
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DSSTOX Substance ID

DTXSID70210472
Record name 1,2,4-Triaminobenzene
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Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Benzene-1,2,4-triamine

CAS RN

615-71-4
Record name 1,2,4-Benzenetriamine
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Record name 1,2,4-Triaminobenzene
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Record name 1,4-Benzenetriamine
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Record name 1,2,4-Triaminobenzene
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Record name Benzene-1,2,4-triyltriamine
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Record name 1,2,4-TRIAMINOBENZENE
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Synthesis routes and methods I

Procedure details

A 500 ml autoclave equipped with a stirrer and a gas-introducing tube was charged with 9.5 g of 2,4,4'-trinitroazobenzene, 0.6 g of PtO and 100 ml of ethanol. The inside of the reactor was purged completely with hydrogen, and the reaction was performed at 80° C. for 6 hours with stirring while maintaining the pressure of hydrogen at 70 kg/cm2.G. The reaction mixture was filtered. The cake was washed with water. The wash liquid and the filtrate were combined, and distilled to afford 2.5 g of a fraction having a boiling point of 174° to 180° C./30 mmHg.ab. This fraction coincided with p-phenylenediamine as a standard product. The distillation residue was recrystallized from chloroform to afford 3.2 g of 1,2,4-triaminobenzene having a melting point of 93° to 96° C. This product corresponded in IR spectrum with a standard product.
Quantity
9.5 g
Type
reactant
Reaction Step One
[Compound]
Name
PtO
Quantity
0.6 g
Type
reactant
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Quantity
100 mL
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solvent
Reaction Step One
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0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

91 Parts of finely ground 2,4-dinitro-aniline together with 73 parts of adipic acid, 10 parts of a commercial-type nickel catalyst and 400 parts by volume of water were charged into a hydrogenation autoclave. After the autoclave had been sealed, hydrogenation was effected in the usual manner at a temperature ranging from 60 to 100° C., while keeping the hydrogen pressure constant for about half an hour after the end of hydrogenation. For evidencing 1,2,4-triamino-benzene obtained, residual hydrogen was released, and the mixture was freed from the catalyst by filtration through a pressure filter under 20 atmsg. nitrogen and the filtrate passed into another flask flushed with nitrogen. The urea compound was prepared as described in Example 1. 62 Grams of a compound having a melting point higher than 335° C. were obtained. The following table shows accordance of the analytical data with the calculated values of the formula
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Reaction Step One
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Synthesis routes and methods III

Procedure details

Alternate synthesis of a substituted 2-aminobenzimidazole. A mixture of 5-fluoro-2-nitro-phenylamine (1 mmol), an amine (2 mmol) in THF (20 mL) is heated at about 60° C. overnight. After cooling the mixture to room temperature, the reaction mixture is concentrated. The crude material is purified on a silica gel column to yield a 5-amino-2-nitro-phenylamine. The 5-amino-2-nitro-phenylamine (1.0 mmol) is dissolved in an ethyl acetate-methanol mixture (about 1:1, 10 mL) in a round-bottom flask. To this solution Pd—C is added, and the mixture is stirred under a hydrogen atmosphere, while monitoring the reaction with thin-layer chromatography (TLC). After TLC shows completion of the reaction, the solution is filtered on celite and then washed with methanol and concentrated to obtain a 4-amino-benzene-1,2-diamine. The 4-amino-benzene-1,2-diamine (1 mmol) is dissolved in ethanol and CNBr (1.5 mmol) is added. The resulting dark brown solution is heated at 60° C. for 30 minutes. Thereafter, the mixture is cooled to room temperature, and the solvent is evaporated. Then, the mixture is co-evaporated with toluene about two times to obtain a 5-amino-1H-benzoimidazol-2-ylamine as a hydrobromide salt. The reaction scheme below provides an illustration that accompanies this textual description.
Quantity
1 mmol
Type
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Name
ethyl acetate methanol
Quantity
10 mL
Type
solvent
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0 (± 1) mol
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catalyst
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,4-Triaminobenzene
Reactant of Route 2
1,2,4-Triaminobenzene
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1,2,4-Triaminobenzene
Reactant of Route 4
1,2,4-Triaminobenzene
Reactant of Route 5
1,2,4-Triaminobenzene
Reactant of Route 6
1,2,4-Triaminobenzene

Citations

For This Compound
354
Citations
M Kazemi, M Jahanshahi, M Peyravi - Materials Chemistry and Physics, 2020 - Elsevier
A triamine monomer was synthesized through a reduction of 2 nitro 1, 4 m-phenylenediamine. The combination of the 1, 2, 4 triaminobenzene and m-phenylenediamine (MPD) with …
Number of citations: 6 www.sciencedirect.com
S Yang, Y Zhan, W Shou, L Chen, Z Lin… - ACS Applied Bio …, 2021 - ACS Publications
As one of the health indicators, intracellular pH plays important roles in many processes of cell functions. Abnormal pH changes would result in the occurrence of inflammation, cancer, …
Number of citations: 3 pubs.acs.org
R Munday - Chemico-biological interactions, 1986 - Elsevier
2,4-Triaminobenzene, the myotoxic and mutagenic metabolite of several azo dyes, has been shown to generate superoxide radical and hydrogen peroxide during its autoxidation in vitro…
Number of citations: 18 www.sciencedirect.com
Y Chen, C Wang, Y Xu, G Ran, Q Song - New Journal of Chemistry, 2020 - pubs.rsc.org
Real-time monitoring of intracellular pH is urgently required for studying cell metabolism and apoptosis. Carbon dot-based fluorescence probes are the most likely candidates to fulfil …
Number of citations: 17 pubs.rsc.org
R Munday - Chemico-biological interactions, 1987 - Elsevier
The myotoxic and mutagenic aromatic amine, 1,2,4-triaminobenzene, has been shown to oxidise glutathione and reduced pyridine nucleotides in a cyclic reaction which generates both …
Number of citations: 15 www.sciencedirect.com
RC Garner, CA Nutman - Mutation Research/Fundamental and Molecular …, 1977 - Elsevier
A series of ten azo dyes as well as various single ring aromatic amines substituted on the benzene ring were tested for bacterial mutagenicity with Salmonella typhimurium TA 1538 …
Number of citations: 255 www.sciencedirect.com
AA Gall', VN Sil'nikov, GV Shishkin - Chemistry of Heterocyclic …, 1988 - Springer
4′-Aminobenzo[1′,2′-b]-1,4-diazabicyclo[2.2.2]octene and 4′-aminodibenzo[1′,2′-b, e]-1,4-diazabicyclo[2.2.2]octadiene have been prepared by cyclization reactions of N-Β-…
Number of citations: 3 link.springer.com
M NAKAO, Y GOTOH, Y MATSUKI… - Chemical and …, 1987 - jstage.jst.go.jp
After the administration of the possible intermediates produced through the metabolism of I, the metabolite IV was isolated and identified from the urine of the animals. Based on the …
Number of citations: 5 www.jstage.jst.go.jp
R Walker, P Grasso, IF Gaunt - Food and Cosmetics Toxicology, 1970 - Elsevier
Amines derived from Brown FK and from its two myotoxic components, 2,4-diamino-5-(p-sulphophenylazo)toluene and 1,3-diamino-4-(p-sulphophenylazo)benzene, were injected …
Number of citations: 22 www.sciencedirect.com
SA Siling, II Ponomarev, NI Vasyukova… - Bulletin of the Academy …, 1980 - Springer
Conclusions 1. The condensation of phthalodinitrile with o-phenylenediamine and aniline gave a compound that contains condensed isoindole and benzimidazole rings. 2. The …
Number of citations: 1 link.springer.com

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